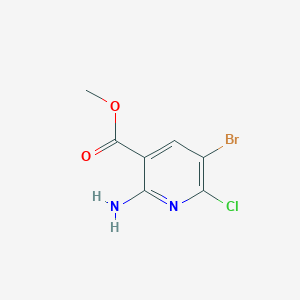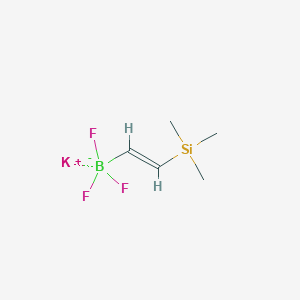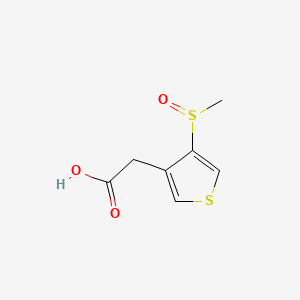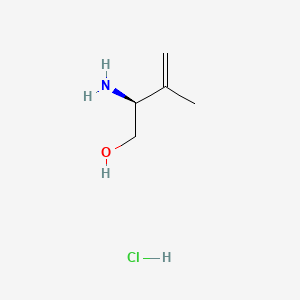![molecular formula C7H16ClNO2 B13469659 3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride](/img/structure/B13469659.png)
3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 It is a derivative of cyclopropane, a three-membered carbon ring, and contains both amine and diol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclopropylmethylamine as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and reduction to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful tool for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, while the diol groups can participate in redox reactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylamine: A simpler compound with a cyclopropane ring and an amine group.
Propane-1,2-diol: A diol without the cyclopropane ring or aminomethyl group.
Aminomethylcyclopropane: Contains the cyclopropane ring and aminomethyl group but lacks the diol functionality.
Uniqueness
3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride is unique due to the combination of its cyclopropane ring, aminomethyl group, and diol functionality. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H16ClNO2 |
|---|---|
Molekulargewicht |
181.66 g/mol |
IUPAC-Name |
3-[1-(aminomethyl)cyclopropyl]propane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c8-5-7(1-2-7)3-6(10)4-9;/h6,9-10H,1-5,8H2;1H |
InChI-Schlüssel |
ZYOQROILCIAPBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC(CO)O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B13469591.png)
![4,4,5,5-Tetramethyl-2-[2-(oxan-4-yl)ethyl]-1,3,2-dioxaborolane](/img/structure/B13469599.png)

![Pyrazolo[1,5-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B13469611.png)
![[5-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13469619.png)


![[5-Amino-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13469632.png)


![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester](/img/structure/B13469641.png)

![(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13469646.png)
